molecular formula C8H18N2O2S B13080026 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13080026
M. Wt: 206.31 g/mol
InChI Key: QAGGOTHAIREQNA-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 4-methylpiperidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: New compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
  • 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride
  • 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride

Uniqueness

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide is unique due to its specific structural features, such as the presence of a sulfonamide group attached to a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-8-2-4-10(5-3-8)6-7-13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12)

InChI Key

QAGGOTHAIREQNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCS(=O)(=O)N

Origin of Product

United States

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